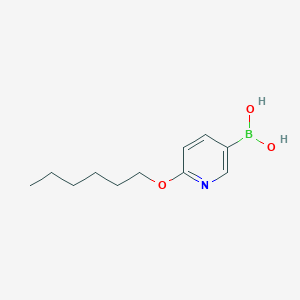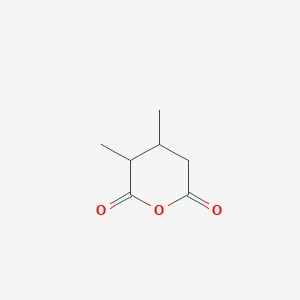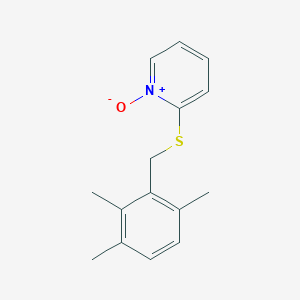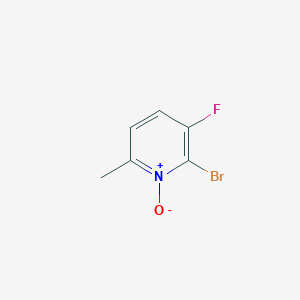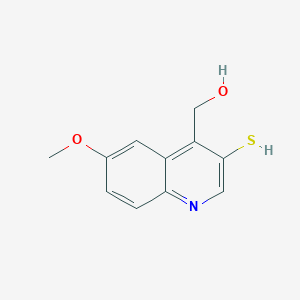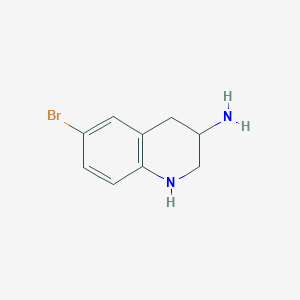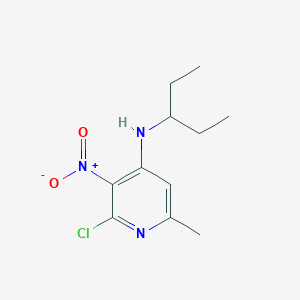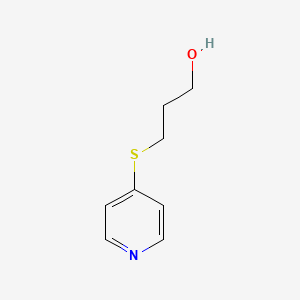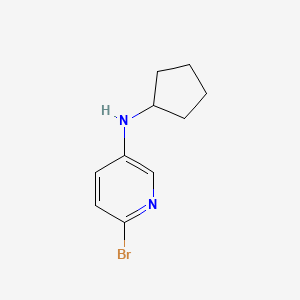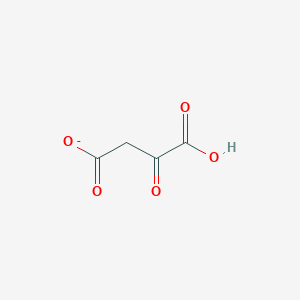
Oxaloacetate Ion
描述
The oxaloacetate ion is the conjugate base of oxaloacetic acid, a crystalline organic compound with the chemical formula HO₂CC(O)CH₂CO₂H . It plays a crucial role as a metabolic intermediate in various biological processes, including the citric acid cycle, gluconeogenesis, the urea cycle, amino acid synthesis, and fatty acid synthesis .
准备方法
合成路线和反应条件: 草酰乙酸可以通过在柠檬酸循环中由酶苹果酸脱氢酶催化的 L-苹果酸氧化来合成 . 另一种方法涉及丙酮酸与碳酸的缩合,该缩合过程由三磷酸腺苷 (ATP) 的水解驱动 . 该过程发生在植物的叶肉细胞中,并由磷酸烯醇丙酮酸羧化酶催化 .
工业生产方法: 草酰乙酸的工业生产通常采用酶促方法,因为酶促方法具有特异性和效率高。 在规模化生产中,苹果酸脱氢酶和磷酸烯醇丙酮酸羧化酶的应用很常见 .
化学反应分析
反应类型: 草酰乙酸经历各种化学反应,包括:
氧化: 草酰乙酸可以被氧化生成草酸.
还原: 它可以被酶苹果酸脱氢酶还原为苹果酸.
常用试剂和条件:
氧化: 需要过氧化氢等氧化剂。
还原: 在烟酰胺腺嘌呤二核苷酸 (NADH) 存在下,由苹果酸脱氢酶催化.
转氨: 涉及酶天冬氨酸转氨酶和谷氨酸.
主要产物:
科学研究应用
草酰乙酸在科学研究中有着广泛的应用:
作用机制
草酰乙酸主要通过其在柠檬酸循环中的作用发挥其作用。 它与乙酰辅酶 A 反应,在柠檬酸合酶的催化下生成柠檬酸 . 该反应对于细胞呼吸中三磷酸腺苷 (ATP) 的产生至关重要。 此外,草酰乙酸抑制电子传递链中的复合物 II,影响活性氧 (ROS) 的生成和细胞能量代谢 .
类似化合物:
丙酮酸: 另一种代谢途径中的关键中间体,参与糖酵解和柠檬酸循环.
苹果酸: 由草酰乙酸还原形成,也参与柠檬酸循环.
天冬氨酸: 由草酰乙酸的转氨作用产生,参与氨基酸合成.
独特性: 草酰乙酸的独特性在于它参与多种代谢途径,并能够调节细胞呼吸中的关键酶和反应 . 它作为复合物 II 抑制剂的作用以及它参与糖异生和尿素循环进一步区别于类似化合物 .
相似化合物的比较
Pyruvate: Another key intermediate in metabolic pathways, involved in glycolysis and the citric acid cycle.
Malate: Formed from the reduction of oxaloacetate and also participates in the citric acid cycle.
Aspartate: Produced from the transamination of oxaloacetate and involved in amino acid synthesis.
Uniqueness: Oxaloacetate is unique due to its involvement in multiple metabolic pathways and its ability to regulate key enzymes and reactions in cellular respiration . Its role as an inhibitor of complex II and its participation in gluconeogenesis and the urea cycle further distinguish it from similar compounds .
属性
分子式 |
C4H3O5- |
|---|---|
分子量 |
131.06 g/mol |
IUPAC 名称 |
4-hydroxy-3,4-dioxobutanoate |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1 |
InChI 键 |
KHPXUQMNIQBQEV-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)C(=O)O)C(=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
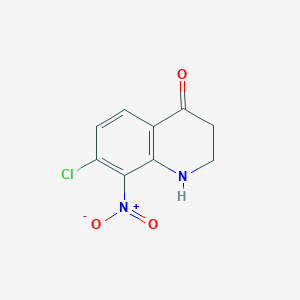
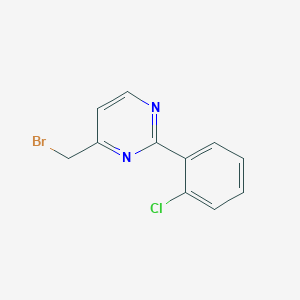
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B8511718.png)
![chloro(dimethyl)(2-methyl-8H-indeno[2,1-b]thiophen-8-yl)silane](/img/structure/B8511725.png)
